molecular formula C9H20N2O4 B611183 t-Boc-Aminooxy-PEG1-amine CAS No. 1844894-82-1

t-Boc-Aminooxy-PEG1-amine

Cat. No.: B611183
CAS No.: 1844894-82-1
M. Wt: 220.27
InChI Key: TTYYGLYRGAJOLR-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG1-amine is a polyethylene glycol (PEG) derivative that contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group and an amine group. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form stable oxime linkages. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG1-amine typically involves the following steps:

    Protection of the aminooxy group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then conjugated to a PEG chain to form the PEG1-amine derivative.

    Deprotection: The Boc group is removed under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG1-amine undergoes several types of chemical reactions, including:

    Oxime formation: The deprotected aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.

    Amide bond formation: The amine group reacts with carboxylic acids or activated NHS esters to form amide bonds.

Common Reagents and Conditions

    Deprotection: Mild acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc group.

    Oxime formation: Aldehydes or ketones are used as reactants.

    Amide bond formation: Carboxylic acids or activated NHS esters are used as reactants.

Major Products Formed

Scientific Research Applications

t-Boc-Aminooxy-PEG1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Comparison with Similar Compounds

t-Boc-Aminooxy-PEG1-amine can be compared with other similar compounds, such as:

    t-Boc-N-amido-PEG2-CH2CO2H: This compound contains a Boc-protected amine on one end and a carboxyl group on the other end.

    t-Boc-Aminooxy-PEG2-amine: Similar to this compound but with an additional PEG unit, providing greater solubility and flexibility.

The uniqueness of this compound lies in its specific combination of functional groups and PEG spacer, which offers a balance of reactivity and solubility .

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-14-7-6-13-5-4-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYYGLYRGAJOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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